Tetradeca-5,8-dienoic acid

Lipstatin biosynthesis Streptomyces toxytricini Precursor engineering

Tetradeca-5,8-dienoic acid (CAS 39039-37-7 for the 5Z,8Z isomer), also known as goshuyic acid or (Z,Z)-5,8-tetradecadienoic acid, is a straight-chain 14-carbon polyunsaturated fatty acid bearing cis-configured double bonds at the C-5 and C-8 positions. It belongs to the class of long-chain fatty acids (C13–C21 aliphatic tail) and is biosynthesized by Streptomyces toxytricini as the major metabolic precursor of the pancreatic lipase inhibitor lipstatin.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B1205999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradeca-5,8-dienoic acid
Synonyms5,8-tetradecadienoic acid
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)
InChIKeyHXHZGHRLVRFQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradeca-5,8-dienoic Acid (Goshuyic Acid): A C14 Dienoic Fatty Acid Critical for Lipstatin Biosynthesis and Peroxisomal Metabolism


Tetradeca-5,8-dienoic acid (CAS 39039-37-7 for the 5Z,8Z isomer), also known as goshuyic acid or (Z,Z)-5,8-tetradecadienoic acid, is a straight-chain 14-carbon polyunsaturated fatty acid bearing cis-configured double bonds at the C-5 and C-8 positions [1]. It belongs to the class of long-chain fatty acids (C13–C21 aliphatic tail) and is biosynthesized by Streptomyces toxytricini as the major metabolic precursor of the pancreatic lipase inhibitor lipstatin [2]. In mammals, it arises as an intermediate of peroxisomal β-oxidation of arachidonic acid and accumulates in plasma under conditions of mitochondrial acyl-CoA dehydrogenase deficiency, making it a diagnostically relevant metabolite [1][3]. The compound is hydrophobic (predicted logP ≈ 5.08), practically insoluble in water, and remains liquid at room temperature due to its cis-unsaturation [1].

Why Generic C14 Fatty Acids Cannot Substitute for Tetradeca-5,8-dienoic Acid in Lipstatin Biosynthesis and Metabolic Studies


The biological function of tetradeca-5,8-dienoic acid is dictated by three structural features—chain length (C14), double bond positions (Δ5,8), and cis stereochemistry—none of which can be altered without loss of activity. Saturated C14 analogs such as tetradecanoic acid (myristic acid) lack the diene system required for enzymatic recognition in the lipstatin assembly pathway [1]. Positional isomers, exemplified by (2E,4E)-2,4-tetradecadienoic acid, partition into entirely different application spaces (polymerization chemistry rather than natural product biosynthesis) and exhibit a solid physical state (mp 54–56 °C) versus the liquid (5Z,8Z) isomer, complicating formulation and handling . The trienoic analog (5Z,8Z,11Z)-5,8,11-tetradecatrienoic acid introduces an additional double bond that alters metabolic routing and is not a competent lipstatin precursor [2]. The evidence below quantifies these differentiation points and establishes why only the (5Z,8Z)-tetradeca-5,8-dienoic acid chemotype fulfills the requirements of specific research and industrial applications.

Quantitative Differentiation Evidence for Tetradeca-5,8-dienoic Acid Versus Closest Analogs


4.5-Fold Accumulation Upon pccB Gene Disruption Confirms Tetradeca-5,8-dienoic Acid as the Major Lipstatin Precursor

Genetic disruption of the pccB gene (encoding the β-subunit of acyl-CoA carboxylase) in Streptomyces toxytricini reduced lipstatin production by 80% while simultaneously causing a 4.5-fold accumulation of tetradeca-5,8-dienoic acid relative to the wild-type strain. This inverse relationship directly establishes the compound as the major C14 biosynthetic precursor whose consumption is rate-limiting for lipstatin assembly. The comparator (wild-type S. toxytricini) exhibits basal-level accumulation of the dienoic acid under normal fermentation conditions, confirming that the pccB gene product is required for channeling tetradeca-5,8-dienoic acid into the β-lactone condensation step [1].

Lipstatin biosynthesis Streptomyces toxytricini Precursor engineering

Dual Side-Chain Incorporation into Lipstatin: Tetradeca-5,8-dienoic Acid Contributes to Both C13 and C6 Moieties, Unlike Octanoic Acid

Fermentation of S. toxytricini supplemented with (5Z,8Z)-[10,11,12,12-²H]tetradeca-5,8-dienoic acid resulted in ²H NMR-confirmed incorporation into both the C13 and C6 side chains of lipstatin. In contrast, octanoic acid (the C8 co-precursor) contributed deuterium to the C6 side chain exclusively from its 8-position, with no incorporation from the 2-position. This demonstrates that tetradeca-5,8-dienoic acid serves as a dual structural donor (C14 backbone contributing to both acyl chains), whereas octanoic acid undergoes position-specific exchange before condensation, making its contribution chemically distinct [1].

Deuterium labeling Biosynthetic pathway elucidation Beta-lactone assembly

Natural Abundance in Plant Tissue: 12.5-Fold Enrichment of (5Z,8Z)-Tetradeca-5,8-dienoic Acid Over Tetradecanoic Acid

Gas-liquid chromatography analysis of total fatty acids from Eremophila bignoniiflora revealed that (5Z,8Z)-5,8-tetradecadienoic acid constitutes 25.0% of the fatty acid profile (GLC-Area-%), whereas the fully saturated analog tetradecanoic acid (myristic acid, 14:0) accounts for only 2.0%. This 12.5-fold relative enrichment demonstrates that the dienoic C14 form, rather than the saturated C14 form, is the dominant 14-carbon fatty acid in this plant species, underscoring its distinct metabolic role in natural systems [1].

Plant fatty acid profiling Natural product chemistry Chemotaxonomy

Peroxisomal-Specific Origin from Arachidonic Acid: Absence of Formation in Zellweger Syndrome Fibroblasts

Human skin fibroblasts convert [³H]arachidonic acid to two radiolabeled metabolites: 4,7,10-hexadecatrienoic acid (16:3, after two β-oxidation cycles) and 5,8-tetradecadienoic acid (14:2, after three cycles). Fibroblasts deficient in mitochondrial long-chain acyl-CoA dehydrogenase produce increased amounts of 14:2 from arachidonic acid. By contrast, Zellweger syndrome fibroblasts, which lack functional peroxisomal β-oxidation, fail to convert arachidonic acid to either 14:2 or 16:3. This establishes that 5,8-tetradecadienoic acid formation is exclusively peroxisomal—not mitochondrial—in origin [1].

Peroxisomal β-oxidation Arachidonic acid metabolism Inborn errors of metabolism

Physical State Differentiation: (5Z,8Z) Isomer Remains Liquid at Room Temperature Whereas (2E,4E) Isomer Is a Crystalline Solid

The (5Z,8Z)-tetradeca-5,8-dienoic acid isomer remains liquid at room temperature due to the kinked geometry imposed by its cis double bonds, contrasting sharply with the (2E,4E)-2,4-tetradecadienoic acid positional isomer, which is a white to off-white crystalline solid with a reported melting point of 54–56 °C . This physical state difference directly impacts handling, solvent compatibility, and formulation workflows: the liquid (5Z,8Z) form can be directly dispensed without pre-warming, whereas the solid (2E,4E) isomer requires dissolution in organic solvents prior to use .

Physical property comparison Formulation compatibility Isomer purity

Plasma Elevation as a Diagnostic Biomarker for Acyl-CoA Dehydrogenase Deficiency Disorders

Goshuyic acid (5,8-tetradecadienoic acid) is an intermediate of unsaturated fatty acid oxidation whose plasma concentration increases in patients with acyl-CoA dehydrogenase deficiency disorders [1]. The original documentation in 1995 (PMID: 7586519) first linked elevated plasma goshuyic acid to this inborn error of metabolism, establishing it as a potential biomarker for mitochondrial fatty acid oxidation defects [1][2]. This clinical association is not shared by shorter-chain dienoic acids such as dodeca-3,6-dienoic acid, which do not accumulate under the same pathological conditions, reinforcing the chain-length specificity of this diagnostic marker.

Clinical metabolomics Acyl-CoA dehydrogenase deficiency Disease biomarker

High-Impact Application Scenarios for Tetradeca-5,8-dienoic Acid Based on Quantitative Differentiation Evidence


Metabolic Engineering of Streptomyces toxytricini for Enhanced Lipstatin Production

Genetic and fermentation studies aiming to increase lipstatin yield require authentic (5Z,8Z)-tetradeca-5,8-dienoic acid as both an analytical standard and a feeding substrate. The 4.5-fold accumulation observed upon pccB disruption [1] provides a quantifiable metabolic engineering target: researchers can monitor precursor pool size by LC-MS and optimize feeding strategies to channel accumulated dienoic acid toward lipstatin. The compound's dual incorporation into C13 and C6 side chains [2] further enables isotope-labeling experiments to track flux through the β-lactone assembly pathway.

Clinical Metabolomics and Diagnosis of Peroxisomal and Mitochondrial Fatty Acid Oxidation Disorders

The peroxisome-specific origin of 5,8-tetradecadienoic acid from arachidonic acid [1] and its accumulation in plasma under mitochondrial acyl-CoA dehydrogenase deficiency [2] make this compound a high-value targeted metabolomics analyte. Clinical laboratories can use the authentic (5Z,8Z) standard to calibrate LC-MS/MS assays that differentiate peroxisomal dysfunction (absent 14:2) from mitochondrial LCAD deficiency (elevated 14:2), providing diagnostic resolution unattainable with generic fatty acid standards.

Natural Product Fatty Acid Profiling and Chemotaxonomic Studies in Plants

In plant lipidomics, (5Z,8Z)-5,8-tetradecadienoic acid can dominate the C14 fatty acid fraction (25% vs. 2% for tetradecanoic acid in Eremophila bignoniiflora [1]), yet its presence is easily overlooked if libraries are restricted to common saturated standards. Researchers conducting comprehensive fatty acid methyl ester (FAME) profiling by GC-MS should include this compound as a reference to avoid misannotation of the major C14 peak and to enable accurate cross-species chemotaxonomic comparisons.

Synthesis of Deuterium-Labeled Biosynthetic Probes for Lipstatin Pathway Elucidation

The regioselective deuterium incorporation study by Goese et al. [1] demonstrates that (5Z,8Z)-[10,11,12,12-²H]tetradeca-5,8-dienoic acid is the validated tracer for dissecting the Claisen condensation step in lipstatin biosynthesis. Synthetic chemistry groups developing labeled analogs for mechanistic enzymology or flux analysis must start with the correct (5Z,8Z) scaffold, as the (5E,8E) geometric isomer is not recognized by the biosynthetic machinery and would yield no incorporation signal.

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